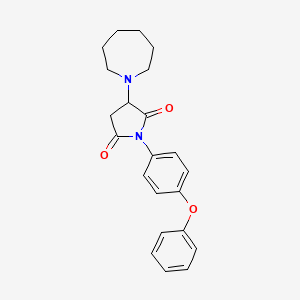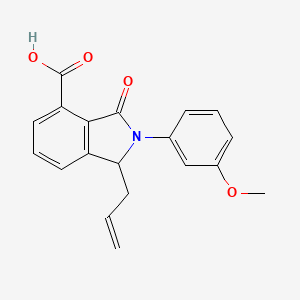
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
説明
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione, also known as AZD-5213, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of pyrrolidinediones and has shown promising results in various studies.
作用機序
The mechanism of action of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of HDAC6 enzyme activity. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms the microtubules. Microtubules are essential for various cellular processes, including cell division, cell motility, and intracellular transport. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and impairs cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Inhibition of HDAC6 by this compound has been found to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which makes it an ideal tool for studying the role of HDAC6 in various cellular processes. Moreover, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of this compound is its solubility, which may affect its bioavailability and efficacy.
将来の方向性
The potential therapeutic applications of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione are vast, and several future directions can be explored. One of the future directions is the development of this compound as a cancer therapy. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, and its efficacy can be further explored in preclinical and clinical studies. Another future direction is the development of this compound as a therapy for neurodegenerative disorders. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, and its potential therapeutic applications can be further explored. Moreover, the role of HDAC6 in various cellular processes is still not fully understood, and the development of more selective and potent HDAC6 inhibitors, such as this compound, can help in elucidating the role of HDAC6 in various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases make it an exciting area of research. The inhibition of HDAC6 by this compound has been found to have significant biochemical and physiological effects, and its development as a therapy can have a significant impact on human health. Further studies are needed to explore the full potential of this compound in various diseases.
科学的研究の応用
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell division, cell motility, and protein degradation. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
3-(azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21-16-20(23-14-6-1-2-7-15-23)22(26)24(21)17-10-12-19(13-11-17)27-18-8-4-3-5-9-18/h3-5,8-13,20H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDQNIJDCMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4073096.png)
![2-[(4-methylphenyl)thio]-N-propylacetamide](/img/structure/B4073103.png)
![N-(4-acetylphenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B4073106.png)
![3-[4-(dimethylamino)phenyl]-3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B4073114.png)
![N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4073119.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4073122.png)
![5-tert-butyl-3-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B4073136.png)
![8-(4-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4073137.png)

![5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4073151.png)
![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4073164.png)
![6-(3-fluoro-4-methoxyphenyl)-N-isopropyl-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4073179.png)

![N-(2-ethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4073183.png)